![molecular formula C13H15N3O2 B6143949 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1171661-11-2](/img/structure/B6143949.png)

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

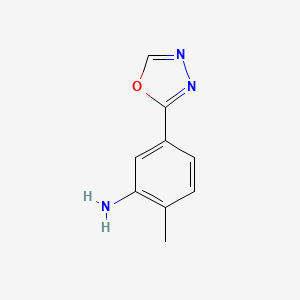

This compound is a pyrazole-based ligand . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .

Synthesis Analysis

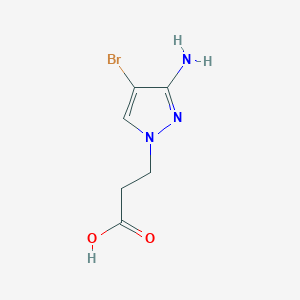

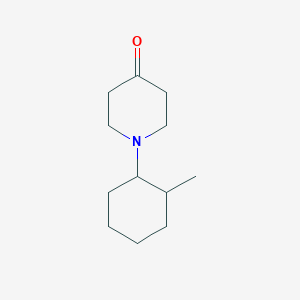

The synthesis of this compound involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The mixture is stirred in a closed vessel at room temperature for several days .Molecular Structure Analysis

The molecular structure of this compound includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to the metal .Chemical Reactions Analysis

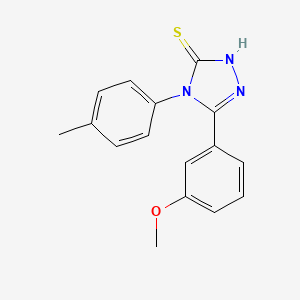

The compound has been evaluated for its catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Scientific Research Applications

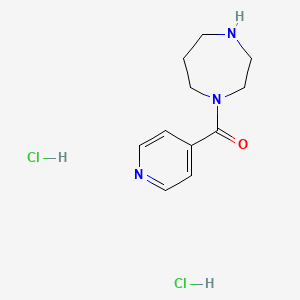

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a versatile compound that has a wide range of scientific research applications. It has been used in a variety of biochemical and physiological studies, including studies of cell signaling pathways, enzyme inhibition, and protein-protein interactions. It has also been used in studies of drug metabolism, drug delivery, and drug toxicity. In addition, this compound has been used in the synthesis of various other compounds, such as inhibitors of enzymes and inhibitors of protein-protein interactions.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some pyrazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis .

Pharmacokinetics

The compound’s solubility in polar solvents such as ethanol and dimethylformamide suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. For instance, the compound’s stability at room temperature suggests that it may be stable under a wide range of environmental conditions.

Advantages and Limitations for Lab Experiments

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a versatile compound that has a wide range of scientific research applications. It is relatively easy to synthesize in the laboratory and can be used in a variety of experiments. However, it is important to note that this compound is a toxic compound and should be handled with care. In addition, the effects of this compound on humans have not been extensively studied, and its use in humans is not recommended.

Future Directions

The potential applications of 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid are vast, and there are many possible future directions for research. Some possible future directions include further studies of its effects on cell signaling pathways, enzyme inhibition, and protein-protein interactions. In addition, further studies of its anti-inflammatory and anti-cancer effects in animal models are warranted. Other possible future directions include studies of its effects on drug metabolism, drug delivery, and drug toxicity. Finally, further studies of its use in the synthesis of other compounds are also warranted.

Synthesis Methods

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can be synthesized in the laboratory using a variety of methods, including the reaction of benzoic acid with 4-amino-3,5-dimethyl-1H-pyrazol-1-ylmethyl bromide. This reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is then purified by recrystallization. Other methods of synthesis include the reaction of benzoic acid with 4-amino-3,5-dimethyl-1H-pyrazol-1-ylmethyl chloride, or the reaction of benzoic acid with 4-amino-3,5-dimethyl-1H-pyrazol-1-ylmethyl hydroxide.

Biochemical Analysis

Biochemical Properties

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They are often used as precursors in the synthesis of condensed heterocyclic systems

Molecular Mechanism

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy

Dosage Effects in Animal Models

Some pyrazole derivatives have shown inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively

properties

IUPAC Name |

3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7,14H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHSPZPNSXNMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)

![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)